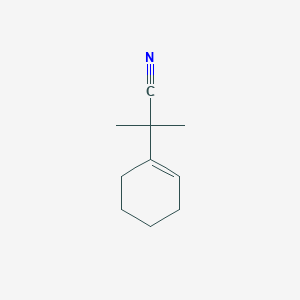

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate”. Both of these compounds have a cyclohexene ring, similar to the compound you’re asking about .

Molecular Structure Analysis

The molecular structure of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” can be found in the references . For a more detailed analysis, you might want to use a tool like ChemSpider .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” are available . For example, “cyclohex-1-en-1-yl acetate” is a liquid at room temperature and has a flash point of 65 .

Aplicaciones Científicas De Investigación

Asymmetric Induction in Organic Synthesis

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is involved in the asymmetric induction during the nucleophile addition to η6-arene-tricarbonyl-chromium(0) complexes. This process yields 2-(cyclohex-2-en-1-on-5-yl)-2-methylpropionitrile, showcasing its utility in enantioselective synthesis (Semmelhack & Schmalz, 1996).

Inclusion Complex Formation

Studies on TETROL, a host molecule, show its efficacy in including various methylcyclohexanones. This includes the use of cyclohexanone derivatives for selective inclusion in their higher energy axial methyl conformations. Such studies highlight the role of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile in forming complex molecular structures (Barton et al., 2015).

Polymerization Processes

This compound plays a role in the polymerization of cyclic monomers. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from similar structures, demonstrates its application in radical homopolymerization, leading to polymers with specific properties (Moszner et al., 2003).

High-Pressure X-Ray Diffraction Studies

2-Methyl-1, 3-cyclopentanedione crystals, related to the compound , have been studied under high pressure using X-ray diffraction. This research provides insights into the structural stability and changes under varying pressures, demonstrating the importance of such compounds in material sciences (Katrusiak, 1991).

Photocycloaddition Reactions

The compound's derivatives, such as 2-(alk-3-en-1-ynyl)cyclohex-2-enones, undergo photodimerization and photoaddition reactions. These reactions are crucial for understanding the behavior of cyclohexenone derivatives under light-induced conditions, revealing applications in photochemistry (Möbius & Margaretha, 2008).

Epoxide Rearrangement

Studies on 1-methylcyclohexene oxide, a related compound, show the rearrangement reactions over solid acids and bases. This research provides valuable insights into the transformation of such compounds, which is relevant in chemical synthesis and catalysis (Arata, Akutagawa, & Tanabe, 1975).

Catalysis in Polymerization

The alkoxyamine derivative of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is used as a regulator in the controlled polymerization of methacrylates and styrene. This highlights its role in polymer chemistry and material science (Simula et al., 2019).

Safety And Hazards

Direcciones Futuras

In terms of future directions, the synthesis and study of new derivatives of cyclohexene, such as the polyaniline derivative mentioned earlier, could lead to new materials with interesting properties . For example, this derivative showed a high response of electrical conductivity to changes in humidity and ammonia concentration in the environment .

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSVUURBSUHOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)